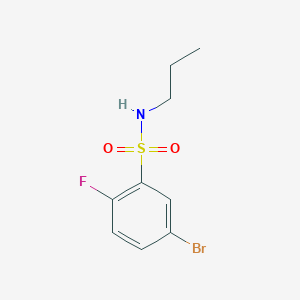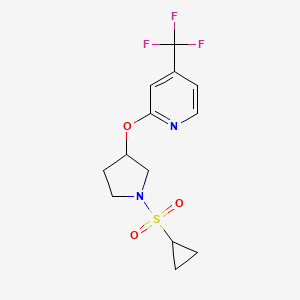
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the pyridine and pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine ring is often involved in electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen
Sulfonamide-Based Cyclisation Catalysts
Sulfonamides, such as the compound , have been explored as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. These cyclisations, induced by catalysts like trifluoromethanesulfonic acid, demonstrate the preference for forming pyrrolidines or homopiperidines over piperidines, highlighting the sulfonamide group's viability in creating complex structures (Haskins & Knight, 2002).
Synthesis of Fluorinated Pyrrolidines
Research into 4-(trifluoromethyl)pyrrolidines incorporating various substituents such as sulfonyl groups has expanded, leveraging 1,3-dipolar cycloaddition reactions. These syntheses contribute to a broader understanding of how trifluoromethyl groups, alongside sulfonamide functionalities, can be incorporated into heterocyclic compounds, offering insights into novel chemical entities with potential pharmaceutical relevance (Markitanov et al., 2016).
Functionalized Pyrrole Synthesis
The creation of functionalized pyrroles from trifluoromethyl-substituted precursors has been achieved through a cyclization/sulfonyl group migration cascade. This methodology illustrates the utility of incorporating trifluoromethyl and sulfonyl groups into pyrrole derivatives, underscoring the strategic use of these functionalities in synthesizing novel heterocyclic compounds with potential application in material science and drug development (Zhao et al., 2016).
Uncatalyzed Cycloaddition Reactions
The use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides for [2+2] cycloaddition reactions of alkynes demonstrates a metal-free, uncatalyzed method to afford substituted cyclobutenes. This innovation points towards the development of more sustainable and efficient synthetic pathways, leveraging the unique reactivity of sulfonamide and trifluoromethyl groups in facilitating room-temperature cycloadditions without the need for metal catalysts or harsh conditions (Alcaide et al., 2015).
Efficient Michael Addition Catalysis
Pyrrolidine derivatives bearing sulfoxide moieties have showcased efficiency as organocatalysts in stereoselective Michael addition reactions. This highlights the potential of sulfonyl and related functionalities in catalyzing key bond-forming reactions, offering pathways to highly selective synthesis of γ-nitro carbonyl compounds, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Singh et al., 2013).
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c14-13(15,16)9-3-5-17-12(7-9)21-10-4-6-18(8-10)22(19,20)11-1-2-11/h3,5,7,10-11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQZPJAZZPMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)
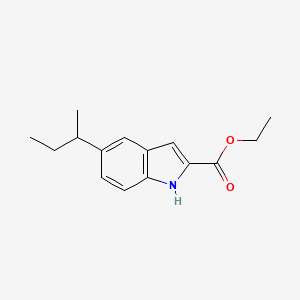

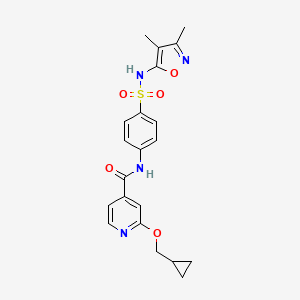

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)

![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
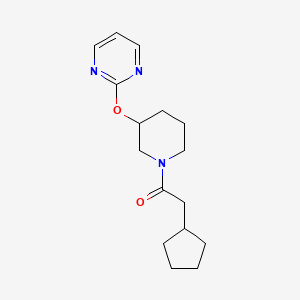

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
